苯甲酸2-(4-羟基哌啶-1-基)乙酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of ionic liquids as solvents. For instance, the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives is achieved through a three-component reaction involving an aldehyde, an aniline or ammonium acetate, and 6-methyl-4-hydroxypyran-2-one in an ionic liquid . This suggests that a similar approach could potentially be applied to synthesize Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

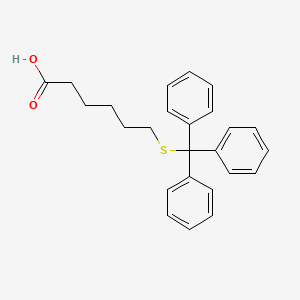

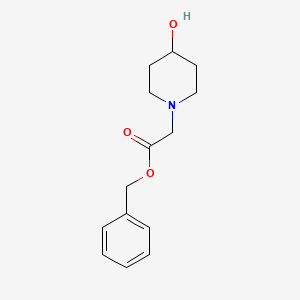

The molecular structure of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate would include a benzyl group, a piperidine ring, and an acetate group. The presence of the hydroxypiperidine moiety indicates that the compound may have chiral centers, which could lead to the existence of enantiomers. Structural analysis techniques such as IR, MS, and 1H NMR, as mentioned in the synthesis of 2-hydroxy-4-methyl benzoic acid , would be essential to confirm the structure and purity of the synthesized Benzyl 2-(4-hydroxypiperidin-1-yl)acetate.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, they do highlight the reactivity of similar compounds. The benzyl group and the hydroxyl group present in the compound may undergo various chemical reactions, such as oxidation, reduction, and substitution. The acetate moiety could also be involved in reactions such as hydrolysis or esterification. The use of ionic liquids as a reaction medium, as seen in the synthesis of benzylidenebis derivatives , could offer a green and efficient alternative for conducting such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate would likely include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the hydroxypiperidine group suggests that the compound may exhibit basic properties and could form salts with acids. The compound's solubility in ionic liquids, as indicated by the green synthesis approach in paper , could be an important property for its isolation and purification.

科学研究应用

合成和生物学评价

苯甲酸2-(4-羟基哌啶-1-基)乙酸酯在合成具有潜在治疗应用的各种化合物中起着至关重要的作用。例如,它被用于合成 1-[11C]甲基哌啶-4-基丙酸酯 ([11C]PMP),乙酰胆碱酯酶的底物,对使用正电子发射断层扫描技术的人脑研究具有重要意义 (Snyder et al., 1998)。此外,它还有助于开发有效的 NR1A/2B 受体拮抗剂,在帕金森病治疗中具有潜在意义 (Wright et al., 2001).

环境和化学应用

在化学研究中,苯甲酸 2-(4-羟基哌啶-1-基)乙酸酯促进了环保的氧化体系。例如,它参与了 TEMPO 催化的醇氧化体系,展示了有机溶剂合成中的环保方法 (Li & Zhang, 2009)。它还在自由基掩蔽的糖基化自旋标记试剂的酶促水解中发挥了作用,展示了其在生化应用中的多功能性 (Sato et al., 2004).

晶体学和分子结构

该化合物在晶体学研究中发挥了重要作用,有助于理解分子结构和相互作用。例如,它被用于研究加合物 (4-氯苯基) (4-羟基哌啶-1-基)甲甲酮的晶体结构,提供了对分子取向和相互作用的见解 (Revathi et al., 2015).

药物开发

在药物研究中,它有助于合成各种医学相关的化合物。合成 1-苄基-4-[(5,6-二甲氧基[2-14C]-1-茚满)-2-基]-甲基哌啶盐酸盐 (E2020-14C),一种乙酰胆碱酯酶抑制剂,是一个值得注意的例子,展示了其在研究药代动力学特征中的作用 (Iimura et al., 1989).

农业应用

有趣的是,苯甲酸 2-(4-羟基哌啶-1-基)乙酸酯也在农业中找到了应用。例如,它与 β-环糊精的包合物显示出作为绿色植物生长促进剂的潜力 (Malmakova et al., 2019).

属性

IUPAC Name |

benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZEOYVQKOMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)